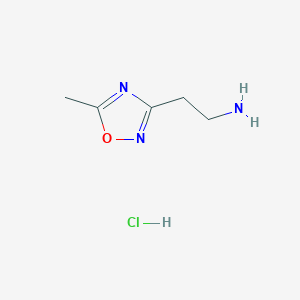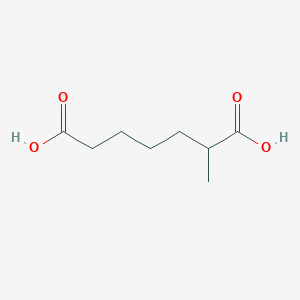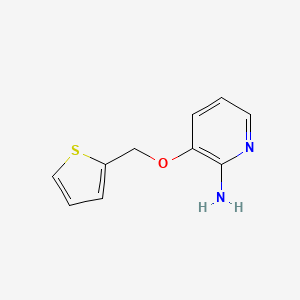
9H-Fluorene-2,7-dicarboxylic acid, 9-oxo-, diMethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluorene-2,7-dicarboxylic acid, 9-oxo-, diMethyl ester is an organic compound with the molecular formula C17H12O5 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two ester groups and a ketone group on the fluorene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-2,7-dicarboxylic acid, 9-oxo-, diMethyl ester typically involves the esterification of 9-Oxo-9H-fluorene-2,7-dicarboxylic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
9-Oxo-9H-fluorene-2,7-dicarboxylic acid+2CH3OHH2SO49-Oxo-9H-fluorene-2,7-dicarboxylic acid dimethyl ester+2H2O
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
9H-Fluorene-2,7-dicarboxylic acid, 9-oxo-, diMethyl ester can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base or acid catalyst.
Major Products
Oxidation: 9-Oxo-9H-fluorene-2,7-dicarboxylic acid.
Reduction: 9-Hydroxy-9H-fluorene-2,7-dicarboxylic acid dimethyl ester.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9H-Fluorene-2,7-dicarboxylic acid, 9-oxo-, diMethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism by which 9H-Fluorene-2,7-dicarboxylic acid, 9-oxo-, diMethyl ester exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester groups can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
9-Oxo-9H-fluorene-2,7-dicarboxylic acid: The parent acid form of the ester.
9-Oxo-9H-fluorene-1,6-dicarboxylic acid dimethyl ester: A structural isomer with ester groups at different positions.
9,9-Dioctylfluorene-2,7-diboronic acid: A derivative with boronic acid groups, used in polymer synthesis.
Uniqueness
9H-Fluorene-2,7-dicarboxylic acid, 9-oxo-, diMethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ester groups make it more lipophilic compared to the parent acid, influencing its solubility and reactivity.
Propiedades
Fórmula molecular |
C17H12O5 |
|---|---|
Peso molecular |
296.27 g/mol |
Nombre IUPAC |
dimethyl 9-oxofluorene-2,7-dicarboxylate |
InChI |
InChI=1S/C17H12O5/c1-21-16(19)9-3-5-11-12-6-4-10(17(20)22-2)8-14(12)15(18)13(11)7-9/h3-8H,1-2H3 |
Clave InChI |
OGUPLXPALYMDMB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)C(=O)OC |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,3-Dimethylnaphtho[1,2-D]thiazolium methylsulfate](/img/structure/B1642418.png)






